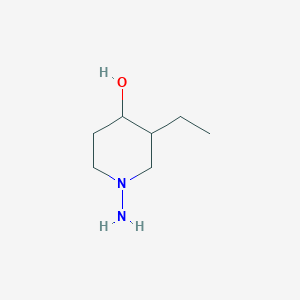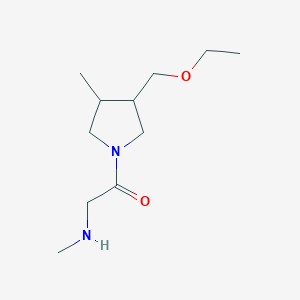
1-(2-Aminophenyl)-3-propylpiperidin-4-ol
Übersicht
Beschreibung
1-(2-Aminophenyl)-3-propylpiperidin-4-ol (or APPP) is a synthetic compound used in a variety of scientific research applications. It is an organic compound with a molecular formula of C11H18N2O. APPP is used in a variety of scientific research applications due to its unique chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Aromatase Inhibition for Endocrine Therapy
Research into compounds structurally related to 1-(2-Aminophenyl)-3-propylpiperidin-4-ol has demonstrated potential applications in endocrine therapy, particularly for hormone-dependent tumors such as breast cancer. For instance, novel azabicyclo compounds, including 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo derivatives, have shown significant in vitro inhibition of human placental aromatase, a key enzyme in estrogen synthesis. These compounds, exhibiting greater potency than the clinically effective agent aminoglutethimide, highlight the potential of structural analogs in the development of new endocrine therapies (Staněk et al., 1991).
Fluorescent Biomarkers for Biodiesel Quality Control
Another innovative application comes from the synthesis of amphiphilic triazoanilines from industrial waste materials, cardanol, and glycerol. These compounds have been found to possess photophysical properties suitable for the development of fluorescent biomarkers. Their low acute toxicity to various biological models suggests a safe potential for environmental exposure, making them promising candidates for biodiesel quality monitoring, aligning with green chemistry principles (Pelizaro et al., 2019).
Antioxidant Activity of Aminochalcones
Aminochalcone derivatives, including those related to 1-(2-Aminophenyl)-3-propylpiperidin-4-ol, have been synthesized and evaluated for their antioxidant activity. Studies indicate that compounds with hydroxyl functionalities exhibit significant free radical scavenging ability, suggesting a potential role in combating oxidative stress-related diseases (Sulpizio et al., 2016).
Antihypertensive Activity
The synthesis and evaluation of 4-(2-aminophenyl)-4-hydroxypiperidine derivatives for their antihypertensive activity represent another area of application. These compounds have been developed through general synthetic methods, highlighting the versatility of structural analogs in the creation of potential antihypertensive agents (Takai et al., 1985).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Research into 1-(aralkylamino)-3-(aryloxy)propan-2-ols, related in structure to 1-(2-Aminophenyl)-3-propylpiperidin-4-ol, has contributed to the understanding of cardioselectivity in beta-adrenoceptor blocking agents. These studies have shown how modifications to the amino group substituent and the aryloxy ring can influence affinity and selectivity for beta-1 and beta-2 adrenoceptors, offering insights into the design of more effective cardiovascular drugs (Rzeszotarski et al., 1983).
Eigenschaften
IUPAC Name |
1-(2-aminophenyl)-3-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-5-11-10-16(9-8-14(11)17)13-7-4-3-6-12(13)15/h3-4,6-7,11,14,17H,2,5,8-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNDJPMTLBFVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminophenyl)-3-propylpiperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1491038.png)
![4-Hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1491039.png)


![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1491043.png)
![(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1491044.png)







